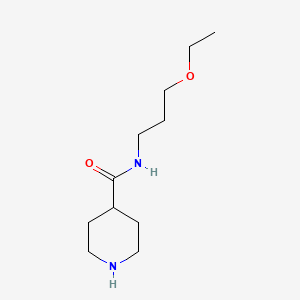
N-(3-ethoxypropyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-ethoxypropyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a carboxamide group at the 4-position and an ethoxypropyl group attached to the nitrogen .Physical And Chemical Properties Analysis
“this compound” is predicted to have a melting point of 141.45°C, a boiling point of approximately 392.0°C at 760 mmHg, a density of approximately 1.0 g/cm3, and a refractive index of n20D 1.47 .Mechanism of Action
Target of Action
The primary target of N-(3-ethoxypropyl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is essential for various DNA transactions . The compound’s inhibition of DNA gyrase leads to the cessation of these DNA processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway. Without the action of DNA gyrase, the DNA molecule becomes overly supercoiled, preventing the progression of the replication fork . This disruption in the replication process leads to the cessation of bacterial growth .
Pharmacokinetics
The compound is predicted to have a melting point of 14145° C and a boiling point of 3920° C at 760 mmHg . Its density is predicted to be 1.0 g/cm^3
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By inhibiting DNA gyrase, the compound disrupts DNA replication, leading to the cessation of bacterial growth . This makes this compound a potential antimicrobial agent .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature , suggesting that extreme temperatures could affect its stability and efficacy.
Advantages and Limitations for Lab Experiments
N-(3-ethoxypropyl)piperidine-4-carboxamide has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is stable in aqueous solution. Additionally, it is non-toxic and has a low boiling point. However, this compound is not very soluble in organic solvents, and it is also not very soluble in polar solvents.
Future Directions
The potential applications of N-(3-ethoxypropyl)piperidine-4-carboxamide are still being explored. Further research is needed to determine the exact mechanism of action of the compound and its effects on the body. Additionally, further research is needed to determine the potential therapeutic applications of the compound. Additionally, further research is needed to determine the potential uses of this compound in the synthesis of other compounds. Finally, further research is needed to determine the potential side effects of this compound and its potential interactions with other drugs.
Synthesis Methods
N-(3-ethoxypropyl)piperidine-4-carboxamide can be synthesized via a multi-step process. The first step involves the reaction of 3-ethoxypropyl amine with ethyl chloroformate, followed by the reaction of the resulting product with piperidine. The final step involves the reaction of the product with ethyl chloroformate, and the resulting product is this compound.
Scientific Research Applications
N-(3-ethoxypropyl)piperidine-4-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various piperidine derivatives and has been used as a model compound for studying the mechanism of action of various drugs. It has also been used in the synthesis of various heterocyclic compounds, such as pyridines and quinolines.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-(3-ethoxypropyl)piperidine-4-carboxamide has been identified as a potent inhibitor of DNA gyrase in Mycobacterium abscessus . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Cellular Effects
The compound exerts its effects on various types of cells, particularly those of Mycobacterium abscessus . It has bactericidal and antibiofilm activity, indicating its potential to inhibit bacterial growth and disrupt biofilms .
Molecular Mechanism
This compound inhibits the activity of DNA gyrase, thereby preventing the supercoiling of DNA and disrupting the replication process . The compound retains its activity against all three subspecies of the M. abscessus complex .
properties
IUPAC Name |
N-(3-ethoxypropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-2-15-9-3-6-13-11(14)10-4-7-12-8-5-10/h10,12H,2-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSPCLOENRLWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)
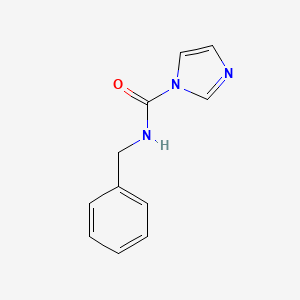

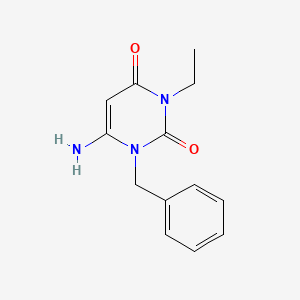
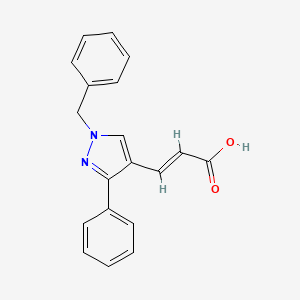
![1-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142581.png)
![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)
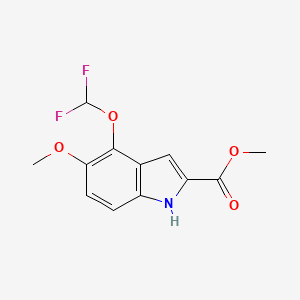
![{4-[(2-methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B6142596.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)

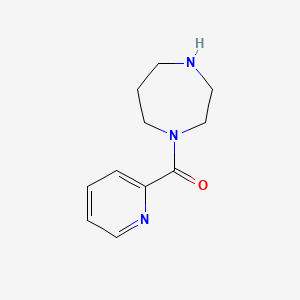
![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)